molecular formula C15H24O3 B1212818 2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID

2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID

Cat. No.: B1212818
M. Wt: 252.35 g/mol
InChI Key: FXKCXGBBUBCRPU-BBNOBNGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization: Formation of the naphthalene core through cyclization reactions.

    Hydrogenation: Reduction of the aromatic rings to form the decahydro structure.

    Functional Group Introduction: Introduction of the hydroxy and methylene groups through selective reactions.

Typical reaction conditions involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and various reagents for functional group modifications.

Industrial Production Methods

Industrial production of Vachanic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Vachanic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Substitution reactions at the methylene group using nucleophiles like halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives of Vachanic acid with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, Vachanic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Vachanic acid is studied for its potential as a bioactive compound. Its interactions with biological molecules and pathways are of particular interest for developing new therapeutic agents.

Medicine

In medicine, Vachanic acid is being explored for its potential pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant effects, making it a candidate for drug development.

Industry

In the industrial sector, Vachanic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of Vachanic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1

InChI Key

FXKCXGBBUBCRPU-BBNOBNGHSA-N

Isomeric SMILES

C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O

SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O

Synonyms

ilicic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
Reactant of Route 3
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
Reactant of Route 4
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
Reactant of Route 5
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
Reactant of Route 6
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID

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